molecular formula C18H18ClNO4 B2798788 4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798678-34-8

4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2798788
CAS No.: 1798678-34-8
M. Wt: 347.8
InChI Key: AJXHAMIQFNDCKG-UHFFFAOYSA-N
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Description

4-((1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound featuring a pyran-2-one core substituted with a methyl group at position 6 and a complex azetidine-derived substituent at position 4. The azetidine ring (a 4-membered nitrogen-containing heterocycle) is functionalized with a 3-(3-chlorophenyl)propanoyl group, introducing both lipophilic (chlorophenyl) and polar (amide) characteristics. Pyran-2-one derivatives are frequently explored in medicinal chemistry for their bioactivity, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

4-[1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-12-7-15(9-18(22)23-12)24-16-10-20(11-16)17(21)6-5-13-3-2-4-14(19)8-13/h2-4,7-9,16H,5-6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXHAMIQFNDCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H23ClN2O3C_{21}H_{23}ClN_2O_3, with a molecular weight of approximately 386.9 g/mol. The compound features a pyranone ring, an azetidine moiety, and a chlorophenyl group, contributing to its diverse chemical properties and potential interactions with biological targets.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can modulate various physiological processes.
  • Receptor Modulation : It may interact with various receptors, influencing their activity and leading to altered cellular responses.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activity and Therapeutic Potential

Research into the biological activity of this compound has indicated several promising areas:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines showed notable sensitivity to the compound, with IC50 values indicating effective concentrations for inducing cell death.
Cell LineIC50 Value (µg/mL)Mechanism
MCF-710.10Apoptosis induction via caspase activation
HepG25.36Cell cycle arrest at S and G2/M phases

The compound's ability to increase the Bax/Bcl-2 ratio suggests it promotes apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Research has also pointed to potential antimicrobial activities. The compound was evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics in some cases. This could be attributed to its structural features that facilitate interaction with microbial targets.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Study on Cytotoxicity : A recent study assessed the cytotoxicity of derivatives similar to the target compound against MCF-7 and HepG2 cells. Results indicated that modifications in the chemical structure significantly influenced potency, with some derivatives exhibiting enhanced activity compared to others .
  • Mechanistic Studies : Another investigation focused on the mechanisms by which this compound induces apoptosis in cancer cells. It was found that treatment led to increased levels of reactive oxygen species (ROS), contributing to cellular stress and subsequent apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional distinctions are highlighted below through comparisons with analogs sharing the pyran-2-one scaffold or related substituents.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Functional Groups Molecular Formula (Molar Mass) Notable Features
4-((1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one Pyran-2-one 6-methyl; 4-azetidinyloxy linked to 3-(3-chlorophenyl)propanoyl Not explicitly provided in evidence Azetidine ring, chlorophenyl group
3-[(1Z)-1-{2-[4-(3-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one Pyran-2-one 4-hydroxy; 3-(hydrazonoethyl) linked to thiophene-thiazole C₁₅H₁₂ClN₃O₃S₂ (381.86 g/mol) Thiophene-thiazole moiety, hydrazone
3,5-Dihydroxy-4-[3-(3-hydroxy-4-methoxyphenyl)propanoyl]phenyl glycoside Phenyl glycoside Glycosyl (glucopyranosyl-rhamnopyranosyl), hydroxy-methoxyphenylpropanoyl C₂₈H₃₆O₁₅ (612.58 g/mol) Glycosylation, methoxy group
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile Pyran-3,5-dicarbonitrile Amino, hydroxy-pyrazole, phenyl C₁₆H₁₂N₄O₂ (Not specified) Pyrazole, dicarbonitrile functionality

Structural Differentiation

  • Azetidine vs. Larger Heterocycles : The 4-membered azetidine ring in the target compound contrasts with the 5- or 6-membered rings in analogs (e.g., thiazole in ). Azetidine’s strain may enhance binding selectivity but reduce metabolic stability compared to less rigid systems.
  • Propanoyl Linkage: The propanoyl bridge in the target compound balances flexibility and steric bulk, differing from the rigid hydrazone (in ) or glycosidic bonds (in ).

Functional Implications

  • Bioactivity: While specific data for the target compound is unavailable, pyran-2-ones with chlorophenyl groups (e.g., ) often exhibit antimicrobial or kinase-inhibitory activity. The azetidine-propanoyl moiety may modulate target engagement.
  • Solubility : The glycosylated analog demonstrates high hydrophilicity, whereas the target compound’s chlorophenyl and azetidine groups likely reduce aqueous solubility, necessitating formulation optimization.

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